molecular formula C9H12O B159085 Bicyclo[3.2.2]non-3-EN-2-one CAS No. 10036-12-1

Bicyclo[3.2.2]non-3-EN-2-one

Cat. No.: B159085
CAS No.: 10036-12-1
M. Wt: 136.19 g/mol
InChI Key: OQUGOLXAPWQQJZ-UHFFFAOYSA-N
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Description

Bicyclo[322]non-3-EN-2-one is an organic compound with the molecular formula C₉H₁₂O It is a bicyclic ketone characterized by a unique structure that includes a nonane ring system with a double bond and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]non-3-EN-2-one can be synthesized through several methods. One common approach involves the aldol condensation of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain. This method typically requires a Mannich base and ethyl acetoacetate as key precursors . The reaction proceeds through a series of steps, including the formation of a vinyl ketone intermediate, followed by intramolecular aldol condensation and subsequent decarboxylation.

Industrial Production Methods

Industrial production of bicyclo(3.3.1)non-3-en-2-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]non-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted derivatives of bicyclo(3.3.1)non-3-en-2-one.

Mechanism of Action

The mechanism of action of bicyclo(3.3.1)non-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the unique structure of bicyclo(3.3.1)non-3-en-2-one allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which contribute to its biological activity .

Comparison with Similar Compounds

Bicyclo[3.2.2]non-3-EN-2-one can be compared with other similar compounds, such as:

The uniqueness of bicyclo(3.3.1)non-3-en-2-one lies in its combination of a bicyclic structure with a double bond and a ketone functional group, which imparts specific chemical properties and reactivity.

Properties

CAS No.

10036-12-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[3.2.2]non-3-en-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2

InChI Key

OQUGOLXAPWQQJZ-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=CC2=O

Canonical SMILES

C1CC2CCC1C=CC2=O

10036-12-1

Synonyms

bicyclo[3.2.2]non-3-en-2-one

Origin of Product

United States

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